molecular formula C10H17ClN4O2 B2451471 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride CAS No. 2059932-30-6

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride

Cat. No.: B2451471
CAS No.: 2059932-30-6
M. Wt: 260.72
InChI Key: ZCUIKSKRJURVSC-UHFFFAOYSA-N
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Description

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is a synthetic compound with a molecular weight of 260.72 g/mol It is characterized by the presence of an azepan-2-one ring, an oxadiazole ring, and an amino group

Properties

IUPAC Name

3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-7-12-9(16-13-7)6-14-5-3-2-4-8(11)10(14)15;/h8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUIKSKRJURVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and modifications.

Biology

Research indicates potential bioactive properties , particularly:

  • Antimicrobial Activity : Investigated for efficacy against various bacterial and fungal strains.

Medicine

The compound is being explored for therapeutic applications:

  • Anti-infective Potential : Studies suggest it may act as an effective agent against specific pathogens.

Antimicrobial Studies

Research has demonstrated that 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Studies focusing on the structure–activity relationship have revealed that modifications to the oxadiazole and azepan rings can enhance biological activity. For instance, substituting different functional groups on the oxadiazole ring has been shown to improve potency against specific microbial targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is unique due to the presence of both an azepan-2-one ring and an oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride, with the CAS number 2059932-30-6, is a compound that incorporates a 1,2,4-oxadiazole moiety. This structural feature is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide detailed insights into the biological activity of this compound based on available research findings.

  • Molecular Formula : C10H17ClN4O2
  • Molecular Weight : 260.72 g/mol
  • IUPAC Name : 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole ring have been extensively studied. This section summarizes key findings related to the biological activity of 3-amino derivatives and their potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated effectiveness against a range of bacterial strains.

Compound TypeActivityReference
AntibacterialEffective against E. coli, S. aureusDhumal et al., 2016
AntifungalInhibition of fungal growthSalama et al., 2020
AntitubercularActive against Mycobacterium bovis BCGDesai et al., 2016

The compound’s activity can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.

Anti-inflammatory Activity

Compounds with the oxadiazole structure have also shown anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Potential

Recent studies have suggested that oxadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several case studies illustrate the biological activity of related compounds:

  • Antimycobacterial Activity : A study conducted on various oxadiazole derivatives showed promising results against drug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies indicated strong binding affinities to critical enzymes involved in mycolic acid synthesis .
  • Dual Modulators : Research on dual modulators targeting acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs) revealed that certain oxadiazole derivatives could effectively regulate lipid metabolism, indicating potential for treating metabolic disorders .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective activity alongside their antimicrobial properties, suggesting a multifaceted therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving microwave-assisted cyclization and acid-catalyzed condensation. For example, oxadiazole-containing intermediates (e.g., 3-methyl-1,2,4-oxadiazole) are often synthesized using hydroxylamine hydrochloride and acyl chlorides under reflux conditions. Ethanol is a preferred solvent due to its efficiency in promoting high yields (78–85%) . Key steps include Vilsmeier-Haack reactions for ring formation and Knoevenagel-Michael cascades for functionalization .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., methyl groups on oxadiazole at δ 2.5–3.0 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Q. What are the recommended storage and handling protocols?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis. Use desiccants to avoid moisture absorption. Safety data indicate risks of skin/eye irritation (H315, H319); handle with nitrile gloves and under fume hoods .

Q. How is preliminary biological activity screened for this compound?

  • Methodological Answer : Use in vitro antimicrobial assays (e.g., disk diffusion at 1000 ppm in DMF) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi. Compare inhibition zones to standard antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Optimization : Ethanol enhances reaction efficiency compared to DMF or THF .
  • Catalyst Screening : Acetic acid accelerates cyclization steps, reducing reaction time by 30% .
  • Microwave Irradiation : Improves yield (e.g., 85% in 1 hour vs. 65% in conventional heating) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent test concentrations (e.g., 1000 ppm vs. 500 ppm) and microbial strains .
  • Mechanistic Studies : Use fluorescence-based assays to quantify target binding (e.g., PD-L1 inhibition in immune checkpoint studies) .

Q. What advanced analytical methods quantify the compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) for calibration. Use Chromolith HPLC columns for high-resolution separation .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interference .

Q. What computational tools predict target interactions and SAR?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with PD-L1/PD-1 proteins. Validate with binding free energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .
  • QSAR Modeling : Correlate substituent effects (e.g., oxadiazole methyl groups) with bioactivity using Gaussian09-derived descriptors .

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